molecular formula C11H13FO4S B13061818 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid

2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid

Cat. No.: B13061818
M. Wt: 260.28 g/mol
InChI Key: ZAOGSGGDOFLEJR-UHFFFAOYSA-N
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Description

2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid is an organic compound with a unique structure that includes a fluorosulfonyl group attached to a trimethylphenyl acetic acid backbone

Preparation Methods

The synthesis of 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid typically involves the reaction of 3-(fluorosulfonyl)-2,4,6-trimethylbenzene with acetic acid derivatives under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the trimethylbenzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Chemical Reactions Analysis

2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid can be compared with other fluorosulfonyl-containing compounds, such as:

The uniqueness of this compound lies in its trimethylphenyl backbone, which provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H13FO4S

Molecular Weight

260.28 g/mol

IUPAC Name

2-(3-fluorosulfonyl-2,4,6-trimethylphenyl)acetic acid

InChI

InChI=1S/C11H13FO4S/c1-6-4-7(2)11(17(12,15)16)8(3)9(6)5-10(13)14/h4H,5H2,1-3H3,(H,13,14)

InChI Key

ZAOGSGGDOFLEJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CC(=O)O)C)S(=O)(=O)F)C

Origin of Product

United States

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